![molecular formula C4H4ClN3O B6361048 3-Amino-5-chloropyrazin-2-ol CAS No. 1303587-96-3](/img/structure/B6361048.png)
3-Amino-5-chloropyrazin-2-ol
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Overview
Description
3-Amino-5-chloropyrazin-2-ol is a chemical compound with the molecular formula C4H4ClN3O . It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, with an amino group, a chlorine atom, and a hydroxyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources retrieved, amines in general can undergo a variety of reactions, including alkylation and acylation .Mechanism of Action
3-Amino-5-chloropyrazin-2-ol acts as a nucleophile in organic synthesis reactions. When it reacts with an electrophile, it forms a covalent bond and the reaction yields the desired product. In addition, this compound acts as a catalyst in the synthesis of heterocyclic compounds. It increases the rate of the reaction by forming a complex with the reactants.
Biochemical and Physiological Effects
This compound has not been found to have any significant biochemical or physiological effects. It is not toxic to humans or animals and has no known adverse effects.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-Amino-5-chloropyrazin-2-ol in lab experiments is that it is easy to synthesize and can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of using this compound in lab experiments is that it is not very soluble in organic solvents, which can limit its use in certain reactions.
Future Directions
The future directions for 3-Amino-5-chloropyrazin-2-ol research include its use in the synthesis of new pharmaceuticals, agrochemicals, and azo dyes. It can also be used as a catalyst in the synthesis of heterocyclic compounds. In addition, this compound can be used to develop new organic syntheses and to study the mechanism of action of various organic compounds. Finally, this compound can be used to study the biochemical and physiological effects of various compounds.
Synthesis Methods
3-Amino-5-chloropyrazin-2-ol is synthesized by the reaction between 2-amino-5-chloropyrazine and ethyl bromide in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90 °C for 1-2 hours. The reaction yields this compound in a yield of 95-97%.
Scientific Research Applications
3-Amino-5-chloropyrazin-2-ol is used in various scientific research applications. It is used as a reagent in organic syntheses and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the synthesis of azo dyes, which are used in the textile industry. This compound is also used in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
3-amino-5-chloro-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDYLAMSIRNDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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